Cas no 3323-53-3 (HEXAMETHYLENEDIAMINE ADIPATE (1:1))

HEXAMETHYLENEDIAMINE ADIPATE (1:1) structure
3323-53-3 structure
Product Name:HEXAMETHYLENEDIAMINE ADIPATE (1:1)
CAS No:3323-53-3
MF:C12H26N2O4
MW:262.345843791962
CID:304759
PubChem ID:197024
Update Time:2025-04-19

HEXAMETHYLENEDIAMINE ADIPATE (1:1) Chemical and Physical Properties

Names and Identifiers

    • HEXAMETHYLENEDIAMINE ADIPATE (1:1)
    • 1,6-Bis-(O,O-diethyl-phosphono)-hexan
    • AC1L58TJ
    • AC1Q6STR
    • AG-J-57553
    • AR-1L6343
    • CTK1H2260
    • Hexamethylenediamine adipate
    • hexamethylenediammonium adipate
    • Hexan-diphosphonsaeure-(1,6)-tetraethylester
    • Hexandiyldiamin, Adipat
    • hexanediyldiamine, adipate
    • NSC3228
    • Nylon-66-Salz
    • tetraethyl hexane-1,6-diylbis(phosphonate)
    • tetraethyl hexane-1,6-diyldiphosphonate
    • Hexane-1,6-diamine adipate
    • 1,6-HEXANEDIAMINE, ADIPATE (1:1)
    • ADIPIC ACID-HEXAMETHYLENEDIAMINE SALT (1:1)
    • AG SALT
    • ADIPIC ACID HEXAMETHYLENEDIAMINE SALT
    • 3323-53-3
    • hexanedioic acid - hexane-1,6-diamine (1:1)
    • hexamethylene diamine adipate
    • HEXAMETHYLENEDIAMINE-ADIPIC ACID SALT
    • NS00078288
    • Adipan hexamethylendiaminu
    • Nylonfaden
    • F71545
    • hexane-1,6-diamine;hexanedioic acid
    • Hexamethylenediamine monoadipate
    • Nylon 66 salt
    • EC 222-037-3
    • Adipan hexamethylendiaminu [Czech]
    • SEL NYLON-AH SALT
    • Hexane-1,6-diamine xadipate
    • UNII-HC756O198H
    • EINECS 222-037-3
    • SALT AG
    • Adipic acid hexamethylenediamine salt (1:1)
    • Q1616660
    • HC756O198H
    • Adipic acid, compound with hexane-1,6-diamine (1:1)
    • DTXSID8027533
    • 1,6-HEXANEDIAMINE, HEXANEDIOATE (1:1)
    • Inchi: 1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10)
    • InChI Key: UFFRSDWQMJYQNE-UHFFFAOYSA-N
    • SMILES: OC(CCCCC(=O)O)=O.NCCCCCCN

Computed Properties

  • Exact Mass: 262.18938
  • Monoisotopic Mass: 262.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 145
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • PSA: 126.64
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd